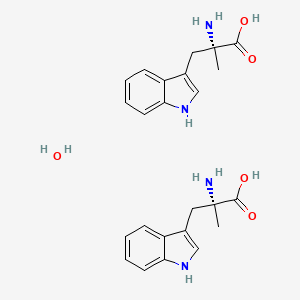
2-Fluoro-4,4'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where a fluorinated pyridine is coupled with a boronic acid derivative in the presence of a palladium catalyst . Another method involves the Negishi coupling, which uses a zinc halide and a bromopyridine derivative . These reactions are often carried out under inert conditions to prevent oxidation and ensure high yields.
Industrial Production Methods: Industrial production of 2-Fluoro-4,4’-bipyridine may involve large-scale coupling reactions using optimized catalysts and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-4,4’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bipyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4,4’-bipyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Fluoro-4,4’-bipyridine largely depends on its role as a ligand in metal complexes. The compound coordinates with metal centers through its nitrogen atoms, forming stable complexes that can catalyze various chemical reactions. These metal-ligand interactions are crucial for the compound’s activity in catalysis and other applications .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridine: A non-fluorinated analog used extensively in coordination chemistry.
4,4’-Bipyridine: Another non-fluorinated analog with similar applications but different electronic properties due to the absence of the fluorine atom.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: A compound with two trifluoromethyl groups, offering different steric and electronic effects compared to 2-Fluoro-4,4’-bipyridine.
Uniqueness: 2-Fluoro-4,4’-bipyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its non-fluorinated counterparts. This makes it particularly valuable in applications requiring specific electronic characteristics .
Eigenschaften
Molekularformel |
C10H7FN2 |
|---|---|
Molekulargewicht |
174.17 g/mol |
IUPAC-Name |
2-fluoro-4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H7FN2/c11-10-7-9(3-6-13-10)8-1-4-12-5-2-8/h1-7H |
InChI-Schlüssel |
MKFPRHAKYBHQEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=CC(=NC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![ethyl 3-oxo-4,5,7,8-tetrahydro-1H-[1,2]oxazolo[3,4-d]azepine-6-carboxylate](/img/structure/B14022539.png)



![(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-4-methylpentanamide](/img/structure/B14022551.png)
![5-Bromo-4-(methoxymethoxy)benzo[b]thiophene](/img/structure/B14022557.png)
